
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is a complex organic compound featuring a unique diazaphospholo-oxazaphosphol ring system
Vorbereitungsmethoden
The synthesis of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone typically involves multi-step organic reactions. Starting from 4-chlorobenzoic acid, the compound can be synthesized through a series of esterification, hydrazination, and cyclization reactions . Industrial production methods may involve optimizing these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazaphospholo-oxazaphosphol derivatives. Compared to these, 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82201-26-1 |
|---|---|
Molekularformel |
C12H11ClN3O2P |
Molekulargewicht |
295.66 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone |
InChI |
InChI=1S/C12H11ClN3O2P/c1-7-12-18-15-11(9-3-5-10(13)6-4-9)19(12)16(14-7)8(2)17/h3-6,12H,1-2H3 |
InChI-Schlüssel |
NGIYIUCTGASGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(P2C1ON=C2C3=CC=C(C=C3)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

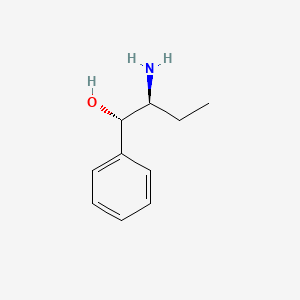
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
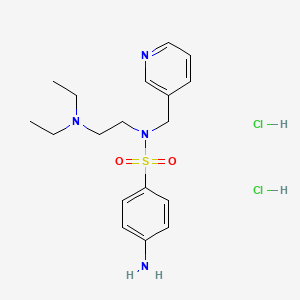
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
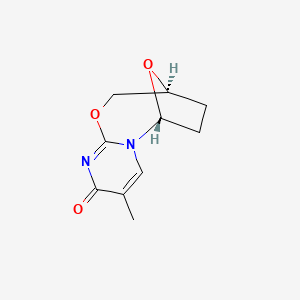
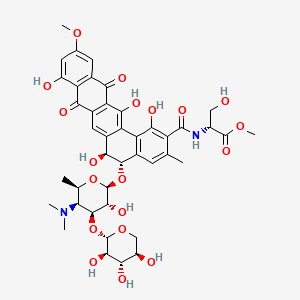
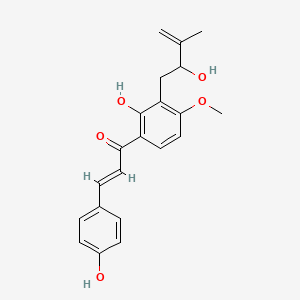
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


